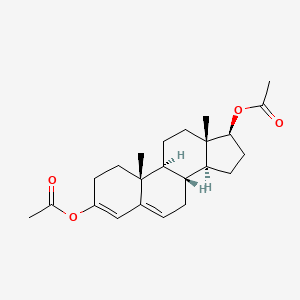

Androsta-3,5-diene-3,17-diol diacetate

Overview

Description

Androsta-3,5-diene-3,17-diol diacetate is a synthetic steroidal compound. It is structurally related to androstenediol, a naturally occurring androstane steroid. This compound is characterized by the presence of two acetate groups attached to the hydroxyl groups at positions 3 and 17 of the steroid backbone. The diacetate form enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androsta-3,5-diene-3,17-diol diacetate typically involves the acetylation of Androsta-3,5-diene-3,17-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or chloroform

Catalyst: Pyridine or triethylamine

The reaction proceeds through the formation of an intermediate acetylated product, which is then purified by recrystallization or chromatography to obtain the final diacetate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Androsta-3,5-diene-3,17-diol diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the diacetate to its corresponding alcohols.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include:

Oxidation: Androsta-3,5-diene-3,17-dione

Reduction: Androsta-3,5-diene-3,17-diol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Androsta-3,5-diene-3,17-diol diacetate has been explored for several therapeutic applications:

- Hormone Replacement Therapy : The compound is investigated for its potential in treating conditions related to androgen deficiency. Its ability to act as an androgen receptor agonist suggests it may help restore hormonal balance in patients with low testosterone levels.

- Libido Enhancement : Research indicates that administration of this compound can significantly increase libido in male mammals. This property highlights its potential use in treating sexual dysfunction.

- Muscle Mass Increase : Studies have shown that this compound may aid in muscle mass increase, making it relevant for applications in sports medicine and bodybuilding.

Biological Studies

Research has focused on the biological activity of this compound:

- Androgen Receptor Modulation : The compound interacts with androgen receptors, influencing various metabolic pathways associated with steroid hormones. This interaction is crucial for understanding its effects on physiological processes such as muscle growth and fat metabolism .

- Metabolic Pathways : The metabolism of this compound involves esterification and hydrolysis reactions. These processes lead to the formation of its parent compound, Androsta-3,5-diene-3,17-diol, which may also exhibit distinct biological effects.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the acetylation of Androsta-3,5-diene-3,17-diol using acetic anhydride and a catalyst such as pyridine. This reaction can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield .

Libido Enhancement

A study demonstrated that administration of this compound significantly increased libido in male mammals. This effect was attributed to its action as an androgen receptor agonist.

Muscle Mass Increase

Research has indicated that this compound can promote muscle hypertrophy through its anabolic effects on muscle tissue. This application is particularly relevant in contexts such as bodybuilding and recovery from muscle-wasting diseases .

Effects on Prostate and Seminal Vesicles

Studies have also investigated the impact of this compound on prostate health and seminal vesicle function. These investigations are critical for assessing the safety profile of the compound in therapeutic applications related to male reproductive health .

Biological Activity

Androsta-3,5-diene-3,17-diol diacetate (commonly referred to as Androstanediol diacetate) is a synthetic steroid compound with significant biological activity, particularly as an androgen receptor agonist. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . It is derived from the natural steroid backbone of androstane, modified by the addition of two acetyl groups at the hydroxyl positions. The structural modifications enhance its biological activity and pharmacological profile.

Key Properties:

- Molecular Weight: 364.51 g/mol

- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

- Stability: Exhibits stability under physiological conditions but can undergo hydrolysis to regenerate the parent compound.

Androgen Receptor Interaction

This compound functions primarily as an androgen receptor agonist. This property allows it to modulate androgen receptor activity, which is crucial for various physiological processes such as libido enhancement and muscle mass increase. Research indicates that this compound may have therapeutic potential in treating conditions related to testosterone deficiency or hormonal imbalances .

Metabolic Pathways

The compound's metabolism involves esterification and hydrolysis reactions, leading to the formation of Androsta-3,5-diene-3,17-diol. Its metabolites may also exert distinct biological effects that warrant further investigation. Additionally, studies have shown that it interacts with metabolic pathways associated with steroid hormones, influencing the pharmacokinetics of other drugs when administered concurrently.

Case Studies and Research Findings

Several studies have explored the effects of this compound on various biological systems:

-

Libido Enhancement:

- A study demonstrated that administration of this compound significantly increased libido in male mammals.

- Muscle Mass Increase:

- Effects on Prostate and Seminal Vesicles:

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Androsta-1,4-diene-3,17-dione | C19H24O2 | Lacks hydroxyl groups; used as an aromatase inhibitor. |

| 19-Norandrostenedione | C19H24O2 | Known for anabolic properties; derivative lacking a methyl group at position 19. |

| Testosterone | C19H28O2 | Natural hormone with significant physiological roles beyond those of synthetic derivatives. |

This compound is unique due to its specific acetylation pattern and potential for selective androgen receptor modulation compared to these structurally similar compounds.

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-3-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,13,18-21H,6-12H2,1-4H3/t18-,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEWKQVZHVQXLN-LLINQDLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938994 | |

| Record name | Androsta-3,5-diene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778-93-4 | |

| Record name | Androsta-3,5-diene-3,17-diol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androsta-3,5-diene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.